molecular formula C5H8N2O B15214601 3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl- CAS No. 3310-38-1

3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl-

Cat. No.: B15214601
CAS No.: 3310-38-1
M. Wt: 112.13 g/mol
InChI Key: MXOJCJMABJVNNA-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl- (CAS: 2749-59-9) is a pyrazolone derivative characterized by a five-membered heterocyclic ring containing two nitrogen atoms and a ketone group. The compound features methyl substituents at the 2- and 4-positions of the dihydro-pyrazol-3-one core (C₅H₈N₂O, molecular weight: 112.13 g/mol) . Pyrazolones are widely studied for their pharmacological, industrial, and coordination chemistry applications due to their structural versatility and reactivity.

Properties

CAS No.

3310-38-1

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

2,4-dimethyl-4H-pyrazol-3-one

InChI

InChI=1S/C5H8N2O/c1-4-3-6-7(2)5(4)8/h3-4H,1-2H3

InChI Key

MXOJCJMABJVNNA-UHFFFAOYSA-N

Canonical SMILES

CC1C=NN(C1=O)C

Origin of Product

United States

Scientific Research Applications

Based on the search results, here is information on the applications of compounds related to "3H-Pyrazol-3-one."

Separation in HPLC

3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl- can be analyzed using reverse phase (RP) HPLC with simple conditions . The mobile phase contains acetonitrile, water, and phosphoric acid; formic acid can be used as a substitute for mass spectrometry (MS) compatible applications . Newcrom R1 columns, a family of reverse-phase-based columns, can be used in this process . Newcrom R1 is a special reverse-phase column with low silanol activity .

Development of Bioactive Compounds

Functionalization of pyrazolones at position 4 with a (het)arylhydrazone moiety is a direction for developing promising new bioactive compounds .

Analgesic Activity

Fluorinated pyrazolone derivatives have the potential for development as effective analgesics . Many studied molecules have shown antinociceptive effects . For example, a 3-pyrazolone containing two phenyl substituents showed a pronounced analgesic effect exceeding the activity of reference drugs . The introduction of a 4-methylsulfonyl group was the most effective, with one compound showing significant analgesic activity .

Anticancer Activity

Some 2,4-dihydro-3H-pyrazol-3-one derivatives have demonstrated anticancer activities against HCT-116 carcinoma cells and PC-3 cancer cells .

Industrial Uses

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights structural differences between the target compound and analogous pyrazolone derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key References
3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl- 2-CH₃, 4-CH₃ C₅H₈N₂O 112.13 2749-59-9
2,4-Dihydro-4,4,5-trimethyl-3H-pyrazol-3-one 4,4-(CH₃)₂, 5-CH₃ C₆H₁₀N₂O 126.16 Not specified
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one 2-(4-CH₃C₆H₄), 5-CH₃ C₁₁H₁₂N₂O 188.23 86-92-0
2,4-Dihydro-4-[(2-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-3H-pyrazol-3-one 2-C₆H₅, 4-(2-CH₃OC₆H₄N₂), 5-CH₃ C₁₈H₁₇N₅O₂ 343.36 61813-98-7

Key Observations :

  • Methyl vs. Aryl Substituents : The target compound’s methyl groups (2- and 4-positions) contrast with phenyl or diazenyl groups in derivatives like the 4-methylphenyl analog (CAS: 86-92-0), which exhibits enhanced thermal stability (melting point: 129°C) due to aromatic ring contributions .

Physicochemical Properties

Property Target Compound (2,4-dimethyl) 4,4,5-Trimethyl Derivative 2-(4-Methylphenyl) Derivative
Melting Point (°C) Not reported 108 129
Boiling Point (°C) Not reported Not reported 323 (estimate)
Solubility Likely polar solvents Chloroform, methanol Chloroform, methanol
LogP (Partition Coeff.) Estimated ~1.0 Not reported 1.77 (at pH 6.9–7.1)

Notes:

  • The 2-(4-methylphenyl) derivative (CAS: 86-92-0) has a higher LogP value, indicating greater lipophilicity, which is critical for pharmaceutical absorption .
  • Trimethyl derivatives (e.g., CAS: Not specified) may exhibit lower solubility in aqueous media due to increased hydrophobicity .

Biological Activity

3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl- (C5H8N2O) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of 3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl- is characterized by a pyrazolone ring with two methyl groups at positions 2 and 4. This structural configuration contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazolones exhibit potent antimicrobial properties. A study evaluated several pyrazole derivatives, including 3H-Pyrazol-3-one, for their effectiveness against various pathogens. The results showed significant inhibition zones against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

CompoundPathogenMIC (μg/mL)
3H-Pyrazol-3-oneStaphylococcus aureus0.22
Staphylococcus epidermidis0.25

Anticancer Activity

The anticancer potential of pyrazolone derivatives has been extensively documented. In vitro studies have demonstrated that various pyrazolone compounds exhibit cytotoxic effects on cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For instance, one study reported that certain derivatives had IC50 values as low as 3.79 µM against MCF7 cells .

Case Study: Cytotoxicity Evaluation

A specific evaluation of the compound's anticancer activity revealed the following findings:

Cell LineIC50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

These results indicate that the compound has significant potential as an anticancer agent.

The mechanism through which 3H-Pyrazol-3-one exerts its biological effects appears to involve apoptosis induction in cancer cells. This process is likely mediated by the activation of specific signaling pathways associated with programmed cell death . Additionally, its antimicrobial action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within the pathogens.

Anti-inflammatory Properties

Emerging research suggests that pyrazolone derivatives also possess anti-inflammatory properties. A study highlighted the analgesic effects of certain pyrazolone compounds in animal models, indicating their potential use in pain management therapies . The introduction of various substituents on the pyrazolone ring can enhance these effects.

Q & A

Q. Q1. What are the standard synthetic routes for 3H-pyrazol-3-one derivatives, and how can reaction conditions influence product purity?

Answer: The synthesis of 3H-pyrazol-3-one derivatives typically involves condensation reactions between hydrazines and β-diketones or β-ketoesters. For example, describes a multi-step synthesis where 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl intermediates are functionalized via tetrazole or thioxo-pyrimidine coupling. Key factors include:

  • Reagent stoichiometry: Excess hydrazine improves cyclization efficiency.
  • Temperature control: Reactions often proceed at reflux (80–100°C) to avoid side products like azo compounds.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating isomers .
    Note: Substituents on the pyrazole ring (e.g., methyl or phenyl groups) influence solubility and crystallization behavior .

Advanced Structural Analysis

Q. Q2. How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for substituted 3H-pyrazol-3-ones?

Answer: Contradictions often arise from tautomerism or isotopic patterns. For example:

  • Tautomeric equilibria: In 3H-pyrazol-3-ones, keto-enol tautomerism can shift proton environments, leading to variable 1H^1H-NMR signals. Locked tautomers (e.g., methyl-substituted derivatives) simplify interpretation .
  • Mass spectral ambiguities: High-resolution mass spectrometry (HRMS) is essential to distinguish molecular ion clusters from fragmentation artifacts. provides reference spectra for molecular weights 30–186, including pyrazolone analogs .
    Methodological tip: Combine X-ray crystallography (as in ) with computational DFT calculations to validate structural assignments .

Data Contradiction Analysis

Q. Q3. How should researchers address discrepancies in reported biological activities of structurally similar pyrazolone derivatives?

Answer: Bioactivity discrepancies often stem from:

  • Regiochemical variations: Substituent positions (e.g., 4-methyl vs. 5-methyl) alter electronic profiles. For instance, notes that brominated analogs show enhanced electrophilic reactivity, impacting target binding .
  • Impurity profiles: Trace byproducts (e.g., azo dimers from incomplete cyclization) can skew pharmacological assays. Use HPLC-MS to verify compound integrity before testing .
    Case study: Derivatives with coumarin moieties () exhibit fluorescence, enabling real-time tracking of cellular uptake to correlate structure-activity relationships .

Advanced Computational Modeling

Q. Q4. What computational strategies are effective for predicting the reactivity of 3H-pyrazol-3-ones in nucleophilic substitution reactions?

Answer:

  • DFT-based approaches: Calculate Fukui indices to identify nucleophilic/electrophilic sites. Methyl groups at positions 2 and 4 (as in the target compound) sterically hinder electrophilic attack at C5 .
  • Solvent modeling: Polarizable continuum models (PCM) predict solvation effects on tautomeric stability. For example, aqueous environments favor the keto form, altering reaction pathways .
    Validation: Compare computed 13C^{13}C-NMR chemical shifts with experimental data () to refine force-field parameters .

Pharmacological Derivative Design

Q. Q5. How can researchers optimize 3H-pyrazol-3-one scaffolds for selective kinase inhibition?

Answer:

  • Scaffold hybridization: demonstrates coupling pyrazolones with 1,2,3-triazoles to enhance binding to ATP pockets. The fluorophenyl-triazole hybrid showed π-π stacking with kinase hinge regions .
  • Steric tuning: Introduce bulky substituents (e.g., 4-C7-17 branched alkyl groups in ) to improve selectivity over off-target kinases .
    Experimental validation: Use surface plasmon resonance (SPR) to measure binding kinetics and IC50_{50} values against kinase panels .

Analytical Techniques for Degradation Studies

Q. Q6. What analytical workflows are recommended for tracking oxidative degradation of 3H-pyrazol-3-ones?

Answer:

  • LC-MS/MS: Monitor degradation products (e.g., hydroxylated or ring-opened species) using reverse-phase C18 columns and electrospray ionization. references imino derivatives prone to oxidation .
  • EPR spectroscopy: Detect radical intermediates formed during autoxidation. Stabilize radicals with spin traps like DMPO .
    Case example: The 4-azobis-pyrazolone derivative () undergoes photolytic cleavage, requiring UV-shielded storage .

Handling Structural Isomerism

Q. Q7. How can researchers distinguish between positional isomers in dihydro-pyrazolone derivatives?

Answer:

  • 2D-NMR (HSQC, HMBC): Correlate 1H^1H-13C^{13}C couplings to assign substituent positions. For example, the methyl group at C2 vs. C4 shows distinct NOE correlations with adjacent protons .
  • X-ray crystallography: resolved the (Z)-configuration of a triazole-pyrazole hybrid, confirming regiochemistry via bond-length analysis .
    Practical note: Use isotopic labeling (e.g., 15N^{15}N-hydrazine) to trace nitrogen connectivity in ambiguous cases .

Advanced Applications in Materials Science

Q. Q8. What methodologies enable the use of 3H-pyrazol-3-ones as ligands in coordination polymers?

Answer:

  • Metal-ligand stoichiometry: Pyrazolones act as bidentate ligands via the carbonyl and adjacent nitrogen. notes a Cu(II) complex with a benzoyl-substituted derivative showing paramagnetism .
  • Solvothermal synthesis: React metal salts (e.g., Zn(NO3_3)2_2) with pyrazolone ligands in DMF/water at 120°C to form crystalline frameworks. Characterize porosity via BET analysis .

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